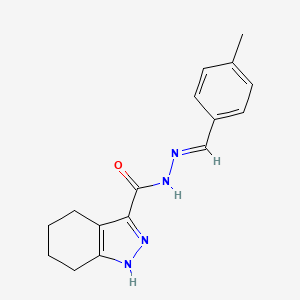
Suprafenacine
Overview
Description
Mechanism of Action
- Suprafenacine (SRF) primarily targets microtubules, which are long, filamentous polymers essential for cellular processes such as cell division, signaling, and transport .
- Key events include loss of mitochondrial membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, and activation of caspase-3 .
- Its ability to bypass the multidrug resistance transporter P-glycoprotein makes it effective against drug-resistant cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Suprafenacine interacts with microtubules in cells, binding at the colchicine-binding site and inhibiting polymerization . This interaction disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
The effects of this compound on cells are significant. It induces cell cycle arrest in the G2/M phase and triggers apoptotic cell death . This is particularly notable in cancer cells, including drug-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to microtubules at the colchicine-binding site, which inhibits polymerization . This disruption of the microtubule structure leads to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Its ability to induce cell cycle arrest and apoptosis suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with microtubules, it may impact pathways related to cell division and apoptosis .
Transport and Distribution
Its cell-permeable nature suggests that it can readily cross cell membranes .
Subcellular Localization
Given its interaction with microtubules, it is likely localized to areas of the cell where microtubules are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Suprafenacine is synthesized through a multi-step process involving the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with p-tolyl-meth-(E)-ylidene hydrazide. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Suprafenacine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield various hydrazide derivatives, while oxidation reactions may produce corresponding carboxylic acids.
Scientific Research Applications
Suprafenacine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the development of new anticancer agents due to its unique structure and reactivity.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Investigated as a potential chemotherapeutic agent, particularly for drug-resistant cancer cells.
Comparison with Similar Compounds
Colchicine: Another microtubule-destabilizing agent but with higher toxicity.
Vinblastine: A vinca alkaloid that also targets microtubules but through a different binding site.
Paclitaxel: Stabilizes microtubules rather than destabilizing them, leading to different cellular effects.
Uniqueness: Suprafenacine is unique in its ability to selectively inhibit cancer cell proliferation and its effectiveness against drug-resistant cancer cells by bypassing the multidrug resistance transporter P-glycoprotein .
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKLZIQHOXPLLZ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


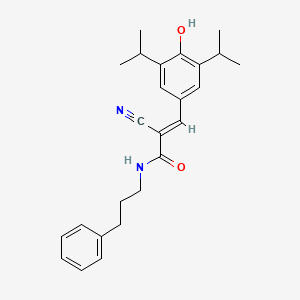
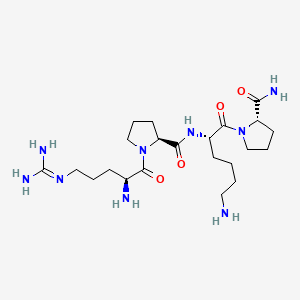
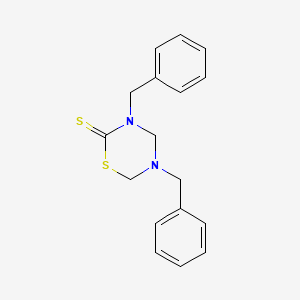
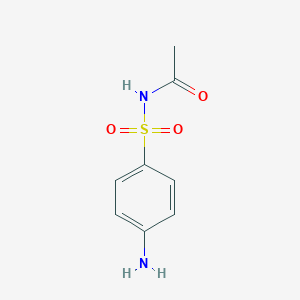
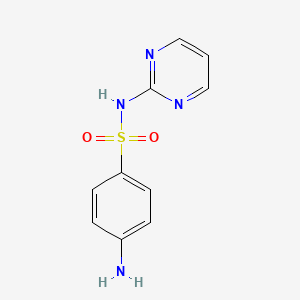
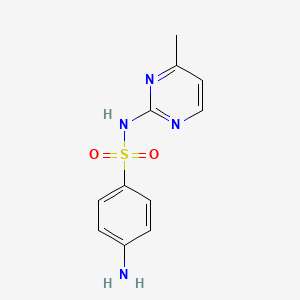
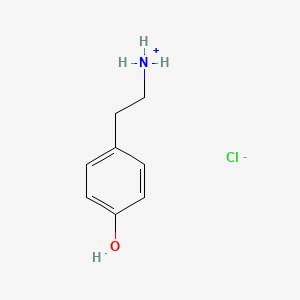
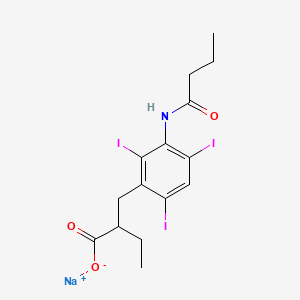
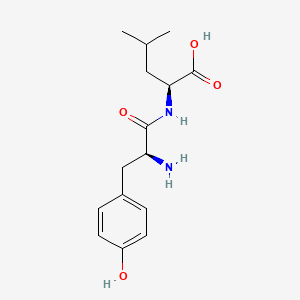
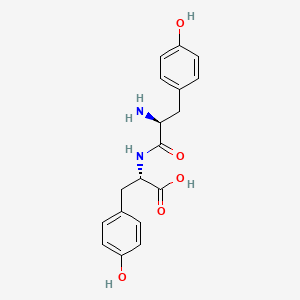
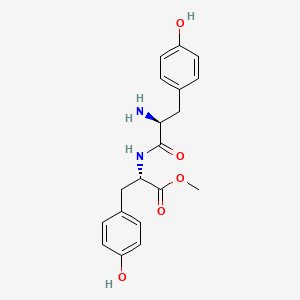
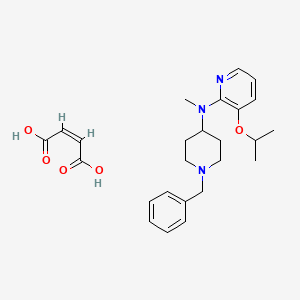
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)
